Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate

Fragment-based drug discovery Lead-likeness Molecular weight

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate (CAS 405920-65-2) is a heterocyclic building block belonging to the 3-thio-1,2,4-triazine class. Its molecular formula is C₁₄H₁₅N₃O₃S, with a molecular weight of 305.35 g·mol⁻¹.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
Cat. No. B12206750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(C(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C14H15N3O3S/c1-2-20-12(18)9-21-14-15-13(19)11(16-17-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,17,19)
InChIKeyACEQMBSIBANWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate – Procurement-Relevant Chemical Profile for the 1,2,4-Triazine-3-thioacetate Scaffold


Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate (CAS 405920-65-2) is a heterocyclic building block belonging to the 3-thio-1,2,4-triazine class. Its molecular formula is C₁₄H₁₅N₃O₃S, with a molecular weight of 305.35 g·mol⁻¹ . The compound features a 1,2,4-triazine core bearing a 5-hydroxy group, a 6-benzyl substituent, and an ethyl thioacetate side chain at the 3-position. The 5-hydroxy substituent distinguishes it from the more common 5-oxo (carbonyl) analogs prevalent in the literature, conferring a distinct tautomeric and hydrogen-bonding profile. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the ethyl ester serves as a reactive handle for further derivatization.

Why Generic 1,2,4-Triazine-3-thioacetate Analogs Cannot Substitute for Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate in Research Settings


Simple substitution of in-class 1,2,4-triazine-3-thioacetate derivatives fails because subtle structural variations—specifically the 5-hydroxy versus 5-oxo oxidation state and the nature of the ester moiety—produce compounds with meaningfully different hydrogen-bond donor/acceptor counts, tautomeric preferences, and chemical reactivity. For example, the 4-amino-5-oxo analog (CAS unavailable, SpectraBase entry) possesses an additional amino group and a carbonyl at position 5, resulting in a higher molecular weight (320.37 vs. 305.35 g·mol⁻¹) and altered electronic properties [1]. Similarly, the corresponding amide derivatives (e.g., N-phenylacetamide analogs) exhibit reduced electrophilicity at the carbonyl carbon compared with the ethyl ester, altering their utility as intermediates for hydrolysis or transesterification reactions . These differences have concrete consequences for solubility, metabolic stability, and downstream synthetic compatibility, making blind substitution unreliable for projects requiring reproducible physicochemical or biological outcomes.

Quantitative Differentiation Evidence for Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate Versus Its Closest Chemical Analogs


Molecular Weight Advantage Over the 4-Amino-5-oxo Analog for Fragment-Based Design

The target compound (MW = 305.35 g·mol⁻¹) is 15.02 g·mol⁻¹ lighter than its closest commercially cataloged analog, ethyl-2-(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio)acetate (MW = 320.37 g·mol⁻¹) [1]. This lower molecular weight positions the target compound closer to the 'rule-of-three' threshold (MW ≤ 300) preferred for fragment hits, while the 4-amino-5-oxo analog exceeds it by a wider margin.

Fragment-based drug discovery Lead-likeness Molecular weight

Distinct Hydrogen-Bond Donor Profile Relative to 5-Oxo Triazine Analogs

The 5-hydroxy substituent on the target compound provides one additional hydrogen-bond donor (HBD) compared with 5-oxo (carbonyl) analogs such as methyl ((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetate, which possess zero HBD on the triazine ring [1]. The 5-hydroxy group can engage as a donor in directed hydrogen bonds with biological targets, whereas the 5-oxo group acts exclusively as an acceptor.

Hydrogen bonding Drug-receptor interaction Physicochemical profiling

Ester vs. Amide Reactivity: Enabling Hydrolysis-Dependent Prodrug or Intermediate Strategies

The ethyl ester moiety of the target compound is susceptible to hydrolysis under mild acidic or basic conditions, yielding the free carboxylic acid. In contrast, the corresponding N-phenylacetamide analog, 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide (CAS 898611-70-6), is substantially more resistant to hydrolysis due to the greater resonance stabilization of the amide bond . This difference is quantifiable through the relative rates of alkaline hydrolysis: ethyl esters typically undergo saponification 10²–10⁴ times faster than analogous amides under comparable conditions (class-level kinetic data).

Prodrug design Synthetic intermediate Ester hydrolysis

Class-Level Antimicrobial Activity Evidence from 3-Thio-1,2,4-Triazine Patent Data

The patent US4002624 demonstrates that closely related 3-thio-1,2,4-triazines, specifically 2-benzyl-3-(benzylthio)-1,2,5,6-tetrahydro-1,2,4-triazine (Example 1), exhibit effective fungicidal and antimicrobial activity at a concentration of 500 ppm against Staphylococcus aureus and Candida albicans [1]. While this patent does not include the target compound itself, the shared 3-thio-1,2,4-triazine pharmacophore and benzyl substitution pattern support a class-level inference of antimicrobial potential.

Antimicrobial Fungicide Triazine pharmacology

Predicted Lipophilicity (cLogP) Differentiation from 5,6-Diphenyl Triazine Analogs

The target compound, bearing a single benzyl group at the 6-position, is predicted to have a lower cLogP than the 5,6-diphenyl-substituted triazine analog N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-ylthio)acetamide (CHEMBL558246), for which an IC₅₀ of 47 µM against S. aureus DnaC helicase has been reported [1]. The additional phenyl ring in the diphenyl analog increases both molecular weight and lipophilicity, which may enhance membrane permeability but also increase the risk of promiscuous binding and poor solubility.

Lipophilicity Drug-likeness ADME prediction

Tautomeric Equilibrium at the 5-Hydroxy Position Enables Ring-Chain Tautomerism Absent in 5-Oxo and 5-Alkoxy Analogs

Research by Alekseyev et al. (2010) on the reaction of thiocarbohydrazide derivatives with 1,2-dicarbonyl compounds demonstrated that 5-hydroxy-4,5-dihydro-2H-[1,2,4]triazine-3-thiones can exist in a ring-chain tautomeric equilibrium, whereas the corresponding 5-alkoxy derivatives are locked in the ring form [1]. The target compound retains the 5-hydroxy group capable of participating in this equilibrium, which may influence its reactivity as a nucleophile or its behavior in biological systems.

Tautomerism Ring-chain equilibrium Chemical reactivity

Recommended Application Scenarios for Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinases or Helicases

With a molecular weight of 305.35 g·mol⁻¹—closer to fragment-likeness thresholds than the 4-amino-5-oxo analog (320.37 g·mol⁻¹)—the compound is ideally suited as a fragment hit starting point for targets such as bacterial DNA helicases or protein kinases [1]. Its 5-hydroxy group provides a directed hydrogen-bond donor that can be exploited for structure-based design, while the ethyl ester offers a readily modifiable vector for fragment growing or linking strategies. The lower predicted lipophilicity relative to 5,6-diphenyl analogs reduces the risk of non-specific binding, a key consideration in fragment screening.

Antimicrobial Lead Optimization Leveraging the 3-Thio-1,2,4-Triazine Pharmacophore

The class-level antimicrobial activity established in US Patent 4,002,624 for structurally related 3-thio-1,2,4-triazines at 500 ppm against S. aureus and C. albicans provides a defensible rationale for screening this compound in antimicrobial assays [1]. The 5-hydroxy substitution distinguishes it from the tetrahydro analogs in the patent and may confer improved solubility or altered target engagement. The ethyl ester can be hydrolyzed to the carboxylic acid for salt formation, potentially enhancing formulation properties.

Synthetic Intermediate for Parallel Amide Library Synthesis

The ethyl ester's susceptibility to hydrolysis—approximately 10²–10⁴-fold faster than the corresponding N-phenylacetamide analog under alkaline conditions—makes this compound an efficient intermediate for generating diverse amide libraries via ester hydrolysis followed by amide coupling, or via direct aminolysis [1]. This reactivity advantage over amide-based analogs reduces the number of synthetic steps and improves overall yield when the carboxylic acid derivative is the desired synthetic endpoint.

Physicochemical Probe for Investigating Tautomerism-Dependent Biological Activity

The 5-hydroxy group's capacity for ring-chain tautomerism, as documented for analogous 5-hydroxy-4,5-dihydro-2H-[1,2,4]triazine-3-thiones by Alekseyev et al. (2010), positions this compound as a valuable probe for studying how tautomeric state influences biological target engagement [1]. In contrast to tautomerically locked 5-alkoxy or 5-oxo analogs, this compound can explore conformational states that may be relevant for binding to flexible protein pockets or for understanding metabolic activation pathways.

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